5-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3,4-DICHLOROPHENYL)-4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolidinone core. This compound is characterized by the presence of multiple functional groups, including dichlorophenyl, ethoxybenzoyl, hydroxy, and pyridinylmethyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DICHLOROPHENYL)-4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-DICHLOROPHENYL)-4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They may be used in studies to understand biological pathways and mechanisms.
Medicine
In medicinal chemistry, such compounds are of interest due to their potential therapeutic properties. They may be investigated for their activity against specific diseases or conditions, such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, these compounds may be used in the development of new materials or as additives in various products. Their unique chemical properties can enhance the performance of materials or products.
Mechanism of Action
The mechanism of action of 5-(3,4-DICHLOROPHENYL)-4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dichlorophenyl)-4-(4-methoxybenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- 5-(3,4-Dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(3,4-DICHLOROPHENYL)-4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties. The ethoxy group, for example, may enhance its lipophilicity and membrane permeability compared to similar compounds with different substituents.
Properties
Molecular Formula |
C25H20Cl2N2O4 |
---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
(4E)-5-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H20Cl2N2O4/c1-2-33-18-8-5-16(6-9-18)23(30)21-22(17-7-10-19(26)20(27)12-17)29(25(32)24(21)31)14-15-4-3-11-28-13-15/h3-13,22,30H,2,14H2,1H3/b23-21+ |
InChI Key |
KTMRIEFTJHVFMS-XTQSDGFTSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)Cl)Cl)/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
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